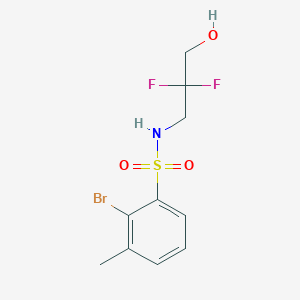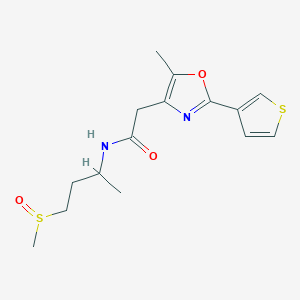![molecular formula C11H20N4O B6969938 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine](/img/structure/B6969938.png)
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles that have significant applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Métodos De Preparación
The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine typically involves the use of click chemistry, a powerful and versatile synthetic approach. The process often starts with the formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring structure and have similar applications in drug discovery and materials science.
Benzimidazoles: These compounds are known for their pharmacological activities and are used in the treatment of various diseases.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with an oxolane moiety, providing distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-14(6-5-11-4-3-7-16-11)8-10-9-15(2)13-12-10/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLDBNYFVWGNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid](/img/structure/B6969868.png)
![5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B6969880.png)
![N-[1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl]benzenesulfonamide](/img/structure/B6969887.png)
![2-[(4-chloro-1-methylpyrrol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6969898.png)
![N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6969902.png)
![1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione](/img/structure/B6969908.png)
![N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B6969912.png)

![4-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]-1-methyltriazole](/img/structure/B6969924.png)
![3-[3-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B6969925.png)
![N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B6969932.png)
![N-butyl-2-[4-(3-methyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6969936.png)
![3-cyano-4-fluoro-N-methyl-N-[2-(oxan-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969944.png)

